molecular formula C11H12Cl2O2 B13665074 5-(2,4-Dichlorophenyl)pentanoic acid

5-(2,4-Dichlorophenyl)pentanoic acid

Cat. No.: B13665074
M. Wt: 247.11 g/mol
InChI Key: PUTYZZJKRNZFJQ-UHFFFAOYSA-N
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Description

5-(2,4-Dichlorophenyl)pentanoic acid is an organic compound characterized by the presence of a pentanoic acid chain substituted with a 2,4-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dichlorophenyl)pentanoic acid typically involves the reaction of 2,4-dichlorobenzene with pentanoic acid under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acyl chloride derivative of pentanoic acid reacts with 2,4-dichlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product, with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dichlorophenyl)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylate salts or esters.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

5-(2,4-Dichlorophenyl)pentanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2,4-Dichlorophenyl)pentanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act on pathways involved in inflammation or microbial growth, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenylacetic acid: Similar structure but with an acetic acid chain instead of a pentanoic acid chain.

    2,4-Dichlorophenoxyacetic acid: Contains an ether linkage between the phenyl ring and the acetic acid chain.

    2,4-Dichlorobenzoic acid: Features a benzoic acid moiety instead of a pentanoic acid chain.

Uniqueness

5-(2,4-Dichlorophenyl)pentanoic acid is unique due to its specific substitution pattern and chain length, which confer distinct chemical and biological properties. Its longer carbon chain compared to similar compounds may influence its solubility, reactivity, and interaction with biological targets.

Properties

Molecular Formula

C11H12Cl2O2

Molecular Weight

247.11 g/mol

IUPAC Name

5-(2,4-dichlorophenyl)pentanoic acid

InChI

InChI=1S/C11H12Cl2O2/c12-9-6-5-8(10(13)7-9)3-1-2-4-11(14)15/h5-7H,1-4H2,(H,14,15)

InChI Key

PUTYZZJKRNZFJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CCCCC(=O)O

Origin of Product

United States

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